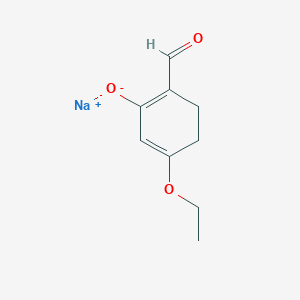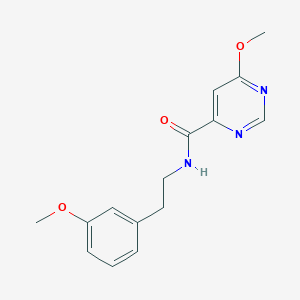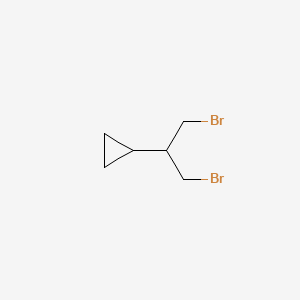
Sodium;5-ethoxy-2-formylcyclohexa-1,5-dien-1-olate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Adduct Formation with Alkali Metal Ions
Sodium, along with other alkali metal ions, has been shown to form adducts with divalent metal salicylaldimine complexes, which have substituents like methoxy groups. These interactions highlight the influence of sodium ions on the stoichiometry and reactivity of these complexes. Studies like those conducted by Cunningham et al. (2000) reveal that sodium ions tend to reside within the planes of the salicylaldimine oxygens, demonstrating sodium's ability to engage in complex coordination geometries. This property is crucial for understanding sodium's role in various chemical reactions and material sciences (Cunningham et al., 2000).
Synthesis and Reactions of Cyclohexadienes
Research on the synthesis and reactions of 1-germcyclohexa-2,4-dienes and their interactions with sodium in various solvents has provided insights into the manipulation of cyclohexadiene structures. This includes ether cleavage and hydrolysis reactions, highlighting the utility of sodium in the synthesis of organic and heterocyclic compounds. Such studies are essential for developing new synthetic pathways in organic chemistry (Märkl & Rudnick, 1980).
Coordination Chemistry and Crystal Packing
The study of sodium 2-hydroxy-3,4-dioxocyclobut-1-en-1-olate monohydrate by Petrova et al. (2006) exemplifies the role of sodium in influencing the coordination chemistry and crystal packing of compounds. The six-coordination of sodium atoms by the oxygens from hydrogensquarate anions and water molecules, and the stabilization of the three-dimensional packing by hydrogen bonds, are of particular interest in the fields of crystallography and materials science (Petrova et al., 2006).
Impact on Polymeric Structures
Research into the structures of poly(ethylene oxide)-sodium thiocyanate complexes has uncovered polymorphism in these systems, with sodium thiocyanate influencing the crystal structures and thus the physical properties of the polymers. Such studies are crucial for the development of new materials with specific mechanical and thermal properties (Chatani et al., 1990).
Role in Synthetic Organic Chemistry
Investigations into the synthesis of highly functionalized reactive intermediates, such as those by Fadeyi and Okoro (2008), demonstrate the utility of sodium in the creation of compounds containing a trifluoromethyl group. These intermediates are valuable for the synthesis of organic and heterocyclic compounds, underscoring sodium's importance in synthetic organic chemistry (Fadeyi & Okoro, 2008).
Safety and Hazards
Eigenschaften
IUPAC Name |
sodium;5-ethoxy-2-formylcyclohexa-1,5-dien-1-olate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3.Na/c1-2-12-8-4-3-7(6-10)9(11)5-8;/h5-6,11H,2-4H2,1H3;/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNGQPPABMTUTDX-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(CC1)C=O)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NaO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium;5-ethoxy-2-formylcyclohexa-1,5-dien-1-olate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2548949.png)
![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)naphthalene-2-sulfonamide](/img/structure/B2548950.png)
![2-allyl-6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3(2H)-one](/img/structure/B2548952.png)
![2-[(2-Methylphenyl)methyl]butanoic acid](/img/structure/B2548957.png)

![3-[1-[(2-Methylpropan-2-yl)oxycarbonyl]-3,6-dihydro-2H-pyridin-4-yl]furan-2-carboxylic acid](/img/structure/B2548960.png)

![3,6-dimethyl-2-[(6-methyl-1H-benzimidazol-2-yl)methylsulfanyl]thieno[2,3-d]pyrimidin-4-one](/img/structure/B2548962.png)

![4-chloro-3-[(3,3,3-trifluoropropoxy)methyl]-1-(3,3,3-trifluoropropyl)-1H-pyrazole](/img/structure/B2548966.png)


![6-(4-methoxyphenyl)-3-methyl-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)imidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2548970.png)
